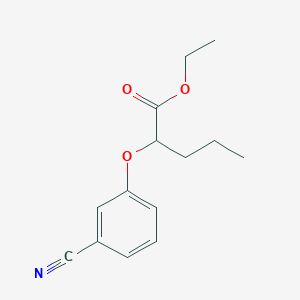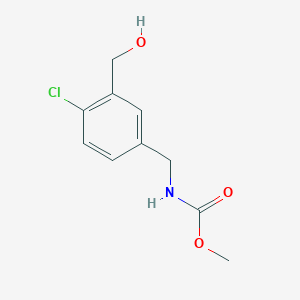
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester is an organic compound with a complex structure that includes a chlorinated benzyl group, a hydroxymethyl group, and a carbamic acid methyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester typically involves multiple steps. One common method starts with the chlorination of 4-chlorotoluene to produce 4-chlorobenzyl chloride . This intermediate is then reacted with formaldehyde to introduce the hydroxymethyl group, forming 4-chloro-3-hydroxymethylbenzyl chloride. Finally, this compound undergoes a reaction with methyl carbamate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: 4-Chloro-3-carboxybenzyl-carbamic Acid Methyl Ester.
Reduction: 4-Chloro-3-hydroxymethyl-benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-azido-3-hydroxymethyl-benzyl-carbamic Acid Methyl Ester.
科学研究应用
(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of (4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester.
4-Chloro-3-hydroxymethylbenzyl Alcohol: A reduction product of the ester.
4-Chloro-3-carboxybenzyl-carbamic Acid Methyl Ester: An oxidation product of the ester.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
methyl N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)12-5-7-2-3-9(11)8(4-7)6-13/h2-4,13H,5-6H2,1H3,(H,12,14) |
InChI 键 |
WQILFZIQZQSPCF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCC1=CC(=C(C=C1)Cl)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
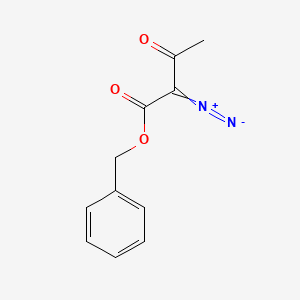
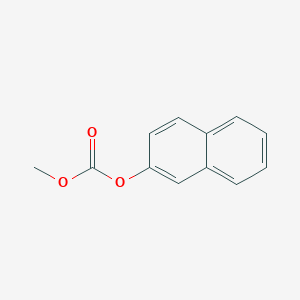
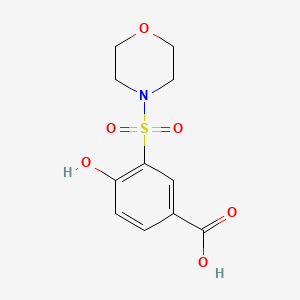
![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxamide](/img/structure/B8308782.png)
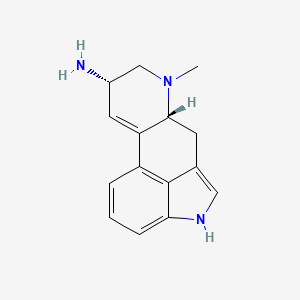
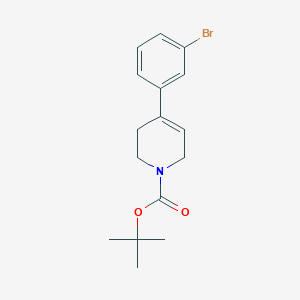
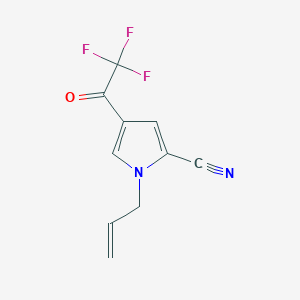
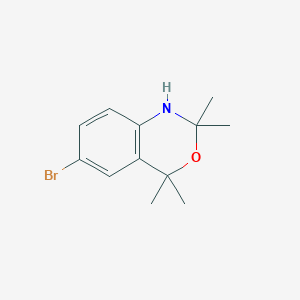

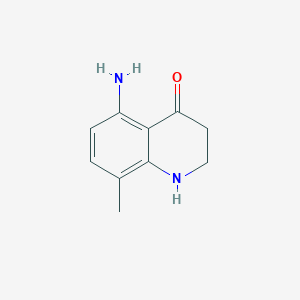
![4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-](/img/structure/B8308811.png)
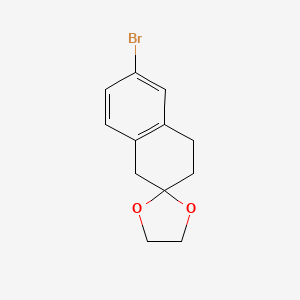
![6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B8308839.png)
